Neotheaflavin

Description

Properties

IUPAC Name |

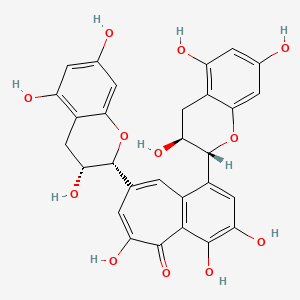

3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28-,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMYMEWFZKHGAX-WCQFOESSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Neotheaflavin from Black Tea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotheaflavin, a key bioactive polyphenol in black tea, is a member of the theaflavin class of compounds responsible for the characteristic color and taste of black tea. Formed during the enzymatic oxidation of catechins in the tea fermentation process, this compound and its related compounds have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from black tea, intended for researchers, scientists, and professionals in drug development. The guide details the experimental protocols for extraction and purification and presents quantitative data in a structured format. Furthermore, it includes visualizations of the experimental workflow to facilitate a deeper understanding of the processes involved.

Introduction

Black tea, one of the most consumed beverages worldwide, is rich in a class of polyphenolic compounds known as theaflavins. These compounds are formed during the enzymatic fermentation of fresh tea leaves, where catechins, the primary polyphenols in green tea, undergo oxidation and dimerization. Theaflavins, including this compound, theaflavin-3-gallate, theaflavin-3'-gallate, and theaflavin-3,3'-digallate, contribute significantly to the unique flavor, astringency, and reddish-brown color of black tea.[1][2][3]

This compound, specifically, has been a subject of scientific inquiry due to its potential biological activities. Like other theaflavins, it has demonstrated antioxidant properties.[4] The study of this compound and its derivatives is crucial for understanding the therapeutic potential of black tea and for the development of new pharmaceutical agents. This document serves as a technical resource, consolidating the methodologies for the discovery and isolation of this compound.

Discovery and Structure Elucidation

The discovery of theaflavins as a class of compounds dates back to the mid-20th century, with their formation mechanism from catechins being a focal point of tea chemistry research.[2] The elucidation of the complex structures of these benzotropolone derivatives was made possible through the advancement of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6][7]

The structure of this compound and other theaflavins is characterized by a seven-membered benzotropolone ring system. The structural determination of these compounds involves a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC), which allow for the precise assignment of proton and carbon signals and the establishment of connectivity within the molecule.[8][9][10]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from black tea is a multi-step process that involves extraction from the solid tea matrix followed by a series of chromatographic purifications to separate it from other theaflavins and tea constituents.

Extraction

The initial step involves the extraction of theaflavins from black tea leaves. This is typically achieved through solvent extraction.

Protocol: Solvent Extraction of Total Theaflavins

-

Sample Preparation: Black tea leaves are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The tea powder is subjected to extraction with an organic solvent. Ethanol is a commonly used solvent due to its efficiency in extracting polyphenols.[11][12] The extraction can be performed using methods such as Soxhlet extraction or simple maceration with agitation.[6] An alternative approach involves a sequential extraction with ethanol followed by ethyl acetate.[11]

-

Concentration: The resulting extract is filtered to remove solid tea particles. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in theaflavins.

Purification

The crude extract contains a complex mixture of compounds, including various theaflavins, thearubigins, caffeine, and other polyphenols.[6] Therefore, a multi-step chromatographic purification is necessary to isolate this compound.

Protocol: Chromatographic Purification of this compound [11]

-

Initial Cleanup (Optional): A preliminary cleanup step may be employed to remove chlorophyll and other pigments. This can be achieved using a reverse-phase chromatographic column, such as an MCl column.[11]

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent system, typically a mixture of ethyl acetate and an acid (e.g., acetic acid), to separate the components based on their polarity.[11]

-

Reverse-Phase Chromatography (C18): Fractions enriched with theaflavins from the silica gel column are pooled, concentrated, and further purified using a C18 reverse-phase column. A gradient elution with a methanol-acetic acid solution is employed to separate the different theaflavin derivatives.[11]

-

Fraction Collection and Analysis: Fractions are collected throughout the chromatographic process and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) to identify the fractions containing this compound.[6][13]

-

Final Purification: The fractions containing pure this compound are combined, and the solvent is removed to yield the isolated compound.

Quantitative Data

The content of theaflavins in black tea can vary depending on the tea variety, processing conditions, and geographical origin.[14] The following table summarizes representative data on theaflavin content and analytical parameters.

| Parameter | Value | Reference(s) |

| Total Theaflavin Content in Black Tea | 0.24% - 2.13% of dry weight | [3][13][14] |

| Analytical Method: Non-Aqueous Capillary Electrophoresis (NACE) | ||

| Separation Time | < 10 minutes | [13] |

| Optimized Separation Solution | Acetonitrile–methanol–acetic acid (71:25:4, v/v) and 90 mM ammonium acetate | [13] |

| Analytical Method: HPLC | ||

| Limit of Detection (LOD) | 0.1–0.3 mg/l | [13] |

| Limit of Quantification (LOQ) | 0.4–1.1 mg/l | [13] |

| Recovery (Theaflavin) | 97.5–102.6% | [13] |

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from black tea.

Biosynthesis of Theaflavins

Theaflavins are formed from the enzymatic oxidation of catechins. The following diagram shows the general pathway.

Biological Activities and Future Perspectives

This compound, along with other theaflavins, exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. These activities primarily stem from their antioxidant properties, which allow them to scavenge free radicals and protect against oxidative stress.[4] Furthermore, studies have suggested that theaflavins possess anti-inflammatory, anti-cancer, and anti-microbial properties.[15][16][17]

The development of efficient and scalable methods for the isolation and purification of this compound is essential for advancing research into its therapeutic applications. Future research may focus on optimizing the extraction and purification processes to improve yield and purity, as well as on the total synthesis of this compound and its derivatives to provide a consistent and reliable source for pharmacological studies. A deeper understanding of the mechanisms of action of this compound at the molecular level will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theaflavins in black tea and catechins in green tea are equally effective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ukm.my [ukm.my]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. CN106432167A - Method for extracting theaflavin from black tea - Google Patents [patents.google.com]

- 12. Isolation and antioxidant characterization of theaflavin for neuroprotective effect in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of the theaflavin composition in black tea (Camellia sinensis) for predicting the quality of tea produced in Central and Southern Africa | CoLab [colab.ws]

- 15. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 16. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Whitepaper: The Biosynthesis Pathway of Neotheaflavin from Catechins

An in-depth technical guide on the biosynthesis of neotheaflavin from catechins, designed for researchers, scientists, and drug development professionals.

Introduction

Theaflavins are a class of polyphenolic compounds responsible for the characteristic orange-red color and brisk taste of black tea.[1] Formed during the enzymatic oxidation of catechins, these compounds, including this compound, possess a unique benzotropolone skeleton and are of significant interest due to their potential health benefits, which include antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a detailed overview of the biosynthetic pathway of this compound, a specific theaflavin isomer, from its catechin precursors. It is intended for researchers in natural product chemistry, biochemistry, and drug development who are interested in the synthesis and biological activities of these compounds.

Key Enzymes and Substrates

The biosynthesis of theaflavins is primarily catalyzed by two key enzymes present in tea leaves (Camellia sinensis):

-

Polyphenol Oxidase (PPO): This enzyme plays a crucial role in the initial oxidation of catechins to their corresponding highly reactive ortho-quinones.[4][5] PPO utilizes molecular oxygen as an oxidant.[3]

-

Peroxidase (POD): POD also catalyzes the oxidation of catechins to quinones, but it requires the presence of hydrogen peroxide (H2O2) as a cofactor.[4][5] Notably, PPO activity itself can generate the H2O2 necessary for POD to function.[6][7]

The specific catechin precursors determine the type of theaflavin formed. For the this compound family, the key substrates are:

-

(+)-Catechin (C)

-

Epigallocatechin (EGC) for the formation of this compound.[4]

-

Epigallocatechin gallate (EGCG) for the formation of this compound-3-gallate.[4]

Biosynthesis Pathway of this compound

The formation of this compound is a multi-step process involving enzymatic oxidation and subsequent condensation reactions. The proposed mechanism is as follows:

-

Enzymatic Oxidation: The process begins with the enzymatic oxidation of the catechin precursors, (+)-catechin and epigallocatechin, by PPO and/or POD. This reaction converts the B-rings of the catechins into highly reactive ortho-quinones.[4]

-

Oxidative Coupling: An oxidative coupling reaction then occurs between the quinone of (+)-catechin and the quinone of epigallocatechin.[8]

-

Benzotropolone Core Formation: This is followed by a series of reactions including a Michael addition and carbonyl addition, leading to the formation of the characteristic seven-membered benzotropolone ring of this compound.[3][9]

-

Decarboxylation: The final step in the formation of the core structure involves a decarboxylation reaction.[4][9]

This pathway results in the formation of this compound. A similar pathway involving (+)-catechin and epigallocatechin gallate leads to the synthesis of this compound-3-gallate.[4]

Quantitative Data from In Vitro Synthesis

Several studies have reported the in vitro synthesis of theaflavins, providing some quantitative data on reaction yields. The table below summarizes relevant findings.

| Precursors | Enzyme System | Product | Yield | Reference |

| (+)-Catechin (1.0 g) + EGC (1.0 g) | Horseradish POD/H2O2 | This compound | 120 mg | [9] |

| Epicatechin (1.0 g) + EGC (1.0 g) | Horseradish POD/H2O2 | Theaflavin (TF1) | 250 mg | [5] |

| Epicatechin (290 mg) + EGC (306 mg) | C. sinensis cell culture | Theaflavin (TF1) | 395 mg (70%) | [5] |

Experimental Protocols

While specific protocols vary between studies, a general methodology for the enzymatic synthesis of this compound can be outlined. The following represents a composite protocol based on published methods for theaflavin synthesis.[5][9]

Objective: To synthesize this compound from (+)-catechin and epigallocatechin using a peroxidase-based enzymatic system.

Materials:

-

(+)-Catechin (C)

-

Epigallocatechin (EGC)

-

Horseradish Peroxidase (POD)

-

Hydrogen peroxide (H2O2)

-

Phosphate buffer (pH 6.0-7.0)

-

Acetone or other suitable organic solvent

-

Ethyl acetate for extraction

-

Silica gel for column chromatography

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: Dissolve equimolar amounts of (+)-catechin and epigallocatechin in a mixture of phosphate buffer (e.g., pH 6.0) and a co-solvent like acetone.[5]

-

Enzyme Addition: Add horseradish peroxidase to the solution.

-

Initiation: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide.[5]

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 25°C) with constant stirring for a specified duration (e.g., 4 minutes to several hours).[5]

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., formic acid) to lower the pH and inactivate the enzyme.

-

Extraction: Partition the reaction mixture with a solvent such as ethyl acetate to extract the newly formed theaflavins.

-

Purification: Concentrate the organic extract and subject it to column chromatography on silica gel to separate the different theaflavin components.

-

Final Purification and Analysis: Further purify the this compound fraction using preparative High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

The biosynthesis of this compound from its catechin precursors is an enzyme-catalyzed oxidative process that is fundamental to the formation of black tea's chemical profile. Understanding this pathway is crucial for controlling and optimizing the production of specific theaflavins with desirable biological activities. The in vitro synthesis methods, particularly those employing peroxidase, offer a viable route for producing pure this compound for pharmacological studies and potential drug development. Further research into the specific kinetics and optimal conditions for PPO and POD in this compound synthesis will be beneficial for scaling up production and exploring its therapeutic potential.

References

- 1. Theaflavin - Wikipedia [en.wikipedia.org]

- 2. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of polyphenol oxidase and peroxidase in the generation of black tea theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]

- 9. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

Physical and chemical properties of Neotheaflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotheaflavin is a member of the theaflavin class of polyphenols, which are formed during the enzymatic oxidation of catechins in the production of black tea. These compounds are responsible for the characteristic reddish color and astringent taste of black tea. This compound, specifically, is generated from the oxidative coupling of (+)-catechin and (-)-epigallocatechin (EGC).[1] Like other theaflavins, it has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory and cytotoxic effects, as well as its role as a pancreatic lipase inhibitor. This guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis and analysis, and insights into its biological functions.

Physical and Chemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₄O₁₂ | [2] |

| Molecular Weight | 564.49 g/mol | [2] |

| IUPAC Name | 3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[2]annulen-5-one | [3] |

| CAS Number | 36451-14-6 | [3] |

| Appearance | Reddish-orange crystalline needles (for theaflavins in general) | |

| Solubility | Soluble in DMSO and acetone. | [2] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donors | 9 | [3] |

| Hydrogen Bond Acceptors | 12 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 564.12677620 Da | [3] |

| Monoisotopic Mass | 564.12677620 Da | [3] |

Spectral Data:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzotropolone core and the two flavan-3-ol-derived moieties. Specific chemical shifts and coupling constants would be essential for unambiguous structure elucidation. One study provides some ¹H NMR data for this compound in deuterated acetone: δH 8.26 (1H, s), 7.46 (1H, s), 7.63 (1H, s), 6.06 (1H, d, J=2.4 Hz), 6.03 (1H, d, J=2.4 Hz), 5.96 (1H, d, J=2.4 Hz), 5.95 (1H, d, J=2.4 Hz).[2]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[1] The exact mass measurement is a key parameter for confirming the molecular formula.[3]

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is anticipated to show characteristic absorption bands in the UV and visible regions, which are responsible for its color. The extended conjugation in the benzotropolone ring system is a major chromophore.

Experimental Protocols

Enzymatic Synthesis of this compound

This compound can be synthesized via the enzymatic oxidation of its catechin precursors. The following is a general protocol based on the synthesis of theaflavin derivatives.[2][4]

Materials:

-

(+)-Catechin (C)

-

(-)-Epigallocatechin (EGC)

-

Horseradish peroxidase (POD)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH may need optimization, e.g., pH 5.5)[2]

-

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

-

Dissolve (+)-Catechin and (-)-Epigallocatechin in an appropriate buffer.

-

Add horseradish peroxidase to the solution.

-

Initiate the reaction by adding a controlled amount of hydrogen peroxide. The reaction involves the oxidation of the catechins to their respective quinones, followed by a series of coupling reactions to form the benzotropolone core of this compound.[1]

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, stop the enzymatic activity (e.g., by adding a denaturing agent or by pH change).

-

Extract the product mixture with an organic solvent like ethyl acetate.

-

Purify this compound from the crude extract using chromatographic techniques such as column chromatography or preparative HPLC.

Pancreatic Lipase Inhibition Assay

This compound has been identified as an inhibitor of pancreatic lipase. The following is a generalized in vitro protocol to assess this inhibitory activity, based on methods used for other flavonoids and theaflavins.[5][6][7]

Materials:

-

Porcine pancreatic lipase

-

Substrate (e.g., p-nitrophenyl palmitate (p-NPP) or 4-methylumbelliferyl oleate)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Orlistat (as a positive control)

-

Microplate reader

Procedure:

-

Prepare a solution of pancreatic lipase in Tris-HCl buffer.

-

In a 96-well plate, add the lipase solution to wells containing different concentrations of this compound or the positive control, Orlistat. A control well should contain the enzyme and the solvent used to dissolve the test compounds.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate for a further period (e.g., 7-20 minutes) at the same temperature.

-

Stop the reaction if necessary (e.g., by adding a citrate buffer).

-

Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the provided search results, theaflavins as a class are known to possess anti-inflammatory and cytotoxic properties. These effects are often mediated through the modulation of key signaling cascades.

Anti-inflammatory Activity

Theaflavins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., from cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Theaflavins have been reported to inhibit the activation of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in the cytoplasm.[3]

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1 (Activator Protein-1), which also promote the expression of pro-inflammatory genes. Theaflavins can interfere with the phosphorylation and activation of MAPKs.[4]

Cytotoxic Activity

Theaflavins have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanisms underlying this activity can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific apoptotic pathway triggered by this compound is not detailed, apoptosis is generally executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that dismantle the cell. Theaflavins may induce apoptosis by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and caspase activation.

Conclusion

This compound is a promising bioactive compound found in black tea with potential applications in the fields of nutrition and medicine. Its physical and chemical properties are well-characterized, facilitating its synthesis and isolation. While its biological activities, including pancreatic lipase inhibition and anti-inflammatory effects, are evident, further research is required to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects. A deeper understanding of its mode of action will be crucial for its potential development as a therapeutic agent.

References

- 1. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. Theaflavin, a black tea extract, is a novel anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of pancreatic lipase, α-glucosidase, α-amylase, and hypolipidemic effects of the total flavonoids from Nelumbo nucifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pancreatic lipase by black tea theaflavins: Comparative enzymology and in silico modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Neotheaflavin and its derivatives in fermented tea

An In-depth Technical Guide to Neotheaflavin and its Derivatives in Fermented Tea

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its related compounds, a subclass of theaflavins formed during the fermentation of tea leaves (Camellia sinensis). While research has extensively covered the four major theaflavins, specific data on this compound and its derivatives remain less abundant. This document synthesizes the available information on their biosynthesis, quantification, and biological activities, with a focus on providing detailed experimental methodologies and visualizing complex pathways to aid in further research and development.

Introduction to this compound

Theaflavins are the primary polyphenolic compounds responsible for the bright orange-red color and brisk taste of black tea. They are formed during the enzymatic oxidation and condensation of flavan-3-ols (catechins) when tea leaves are withered and rolled. This class of compounds possesses a unique benzotropolone skeleton.

The four major theaflavins are:

-

Theaflavin (TF)

-

Theaflavin-3-gallate (TF-3-G)

-

Theaflavin-3'-gallate (TF-3'-G)

-

Theaflavin-3,3'-digallate (TF-3,3'-dG)

Beyond these, several minor theaflavins, including stereoisomers and derivatives like This compound , isotheaflavin, and theaflavic acids, have also been identified in black tea.[1] this compound is formed from the co-oxidation of (+)-catechin (C) and (-)-epigallocatechin (EGC). A notable derivative, isoneoTF-3-G, has been identified in black tea made from Camellia ptilophylla, which is rich in trans-catechins.[2]

Biosynthesis of Theaflavins

The formation of theaflavins is an enzyme-mediated process central to black tea manufacturing. The key enzymes involved are polyphenol oxidase (PPO) and peroxidase (POD), which are naturally present in fresh tea leaves.[3] The biosynthetic pathway for a generic theaflavin (TF1) from its catechin precursors is illustrated below. The formation of this compound follows a similar oxidative coupling mechanism.

The process begins with the oxidation of a catechin with an ortho-dihydroxyphenyl B-ring (e.g., epicatechin) to its corresponding o-quinone. This quinone then oxidizes a catechin with a vic-trihydroxyphenyl B-ring (e.g., epigallocatechin) to its o-quinone. A subsequent Michael addition between the two quinones, followed by carbonyl addition, oxidation, and decarboxylation, results in the formation of the characteristic benzotropolone skeleton.[4]

Quantitative Data of Theaflavins in Fermented Tea

While specific quantitative data for this compound and its derivatives are scarce in readily available literature, extensive analysis has been performed on the four major theaflavins. Their concentrations vary significantly based on tea cultivar, geographical origin, harvesting season, and processing conditions.[5] The following table summarizes the content of major theaflavins found in various black teas.

| Tea Type/Variety | Theaflavin (TF) | Theaflavin-3-gallate (TF-3-G) | Theaflavin-3'-gallate (TF-3'-G) | Theaflavin-3,3'-digallate (TF-3,3'-dG) | Total Theaflavins | Reference |

| Indian Black Teas | ||||||

| Assam Leaf | - | - | - | - | 1.21% | [6] |

| Darjeeling Leaf | - | - | - | - | 0.98% | [6] |

| Nilgiri Leaf | - | - | - | - | 0.82% | [6] |

| Chinese Black Teas | ||||||

| Keemun | 1.83 mg/g | 3.61 mg/g | 1.29 mg/g | 2.12 mg/g | 8.85 mg/g | [7] |

| Dianhong | 2.02 mg/g | 4.95 mg/g | 1.98 mg/g | 2.86 mg/g | 11.81 mg/g | [7] |

| African Black Teas | ||||||

| Good Quality Clones | - | - | - | - | 20.9 ± 5.0 µmol/g | [8] |

| Poor Quality Clones | - | - | - | - | 14.1 ± 3.5 µmol/g | [8] |

| Oolong Tea Cultivars (processed as black tea) | ||||||

| Huangguanyin | - | - | - | - | ~15.5 mg/g | [9] |

| Jinguanyin | - | - | - | - | ~14.0 mg/g | [9] |

Note: Values are presented as reported in the source literature and may be on a dry weight basis or other units as specified. Direct comparison requires careful consideration of the methodologies used. Data specifically isolating and quantifying this compound across a range of commercial teas was not available in the surveyed literature, highlighting a key area for future research.

Experimental Protocols

Extraction and Purification of Theaflavins from Black Tea

This protocol combines solvent extraction with solid-phase extraction (SPE) for purification, based on established methodologies.[10][11][12]

Methodology:

-

Sample Preparation: Weigh 50 mg of dry black tea powder into a centrifuge tube.

-

Extraction:

-

Add 2 mL of 50% aqueous ethanol containing 2% L-ascorbic acid (to prevent oxidation).[11]

-

Shake vigorously or sonicate for 20 minutes at room temperature.

-

Centrifuge the mixture at 3000 rpm for 5 minutes.

-

Collect the supernatant. Repeat the extraction process two more times on the tea pellet, pooling the supernatants.

-

-

Purification (Solid-Phase Extraction):

-

Dilute the pooled ethanol extract four-fold with distilled water.[11]

-

Condition a C18 SPE cartridge by passing methanol followed by distilled water.

-

Load the diluted extract onto the SPE cartridge.

-

Wash the cartridge sequentially with distilled water to remove hydrophilic impurities, followed by 15% aqueous ethanol to remove other interfering substances.[10]

-

Elute the theaflavin fraction from the cartridge using 40% aqueous ethanol.[10]

-

-

Final Preparation:

-

Concentrate the eluted fraction to dryness using a rotary evaporator or centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the separation and quantification of theaflavin isomers based on common parameters from multiple sources.[13][14][15]

Methodology:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10-20 µL.

-

Gradient Elution:

-

0-50 min: Linear gradient from 8% B to 31% B.[14]

-

50-55 min: Return to 8% B.

-

55-60 min: Re-equilibration at 8% B.

-

-

Quantification: Prepare a series of standard solutions of purified theaflavin isomers. Generate a calibration curve by plotting peak area against concentration for each compound. Calculate the concentration in the tea sample based on its peak area and the regression equation from the standard curve.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of theaflavins by measuring the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media. Seed cells in 24-well plates at a density of 4x10⁴ cells per well and allow them to adhere overnight.[17]

-

Treatment:

-

Pre-treat the cells with various concentrations of the purified theaflavin fraction (e.g., 10, 25, 50 µg/mL) or a vehicle control (e.g., DMSO) for 1 hour.[16]

-

-

Inflammatory Challenge:

-

Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[16]

-

Incubate for an additional 4 hours to induce the expression of pro-inflammatory genes.

-

-

RNA Extraction and Analysis:

-

Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., IL-6, TNF-α, MCP-1) and a housekeeping gene (e.g., GAPDH) for normalization.[16]

-

-

Data Analysis: Calculate the relative fold change in gene expression in theaflavin-treated groups compared to the LPS-only stimulated group using the ΔΔCt method. A significant reduction indicates anti-inflammatory activity.

Biological Activities and Signaling Pathways

Theaflavins are recognized for a range of biological activities, primarily anti-inflammatory and antioxidant effects.[18] These activities are largely attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses.

Anti-Inflammatory Activity

Theaflavins exert potent anti-inflammatory effects by inhibiting major pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][19]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as TNF-α or LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like IL-6 and TNF-α. Theaflavins have been shown to inhibit the activation of IKK, thereby preventing IκB degradation and blocking NF-κB nuclear translocation.[19]

MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) is another critical set of signaling cascades that regulate inflammation.[20] Oxidative stress and inflammatory stimuli activate a phosphorylation cascade (MAPKKK → MAPKK → MAPK) that ultimately leads to the activation of transcription factors like AP-1. These factors also drive the expression of inflammatory mediators. Studies on theaflavin-3,3'-digallate (TF3) have shown that it induces oxidative stress in cancer cells, leading to the activation of ERK, JNK, and p38 MAPK pathways, which can trigger programmed cell death.[21] Conversely, in other contexts, theaflavins can block these pathways to reduce inflammation.[18]

Conclusion and Future Directions

This compound and its derivatives are integral components of the complex chemical profile of fermented teas. While the broader class of theaflavins has been demonstrated to possess significant anti-inflammatory and antioxidant properties through the modulation of key cellular signaling pathways like NF-κB and MAPK, research focusing specifically on this compound remains limited. The methodologies for extraction, purification, and analysis are well-established for theaflavins as a group and can be readily adapted for targeted studies on these minor derivatives.

Future research should prioritize the following:

-

Quantitative Analysis: Development and application of analytical methods to accurately quantify this compound and its derivatives across a wide range of fermented tea products.

-

Isolation and Characterization: Large-scale isolation of pure this compound compounds to enable robust biological and pharmacological evaluation.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to determine if its bioactivity profile differs from that of the major theaflavins.

A deeper understanding of these unique compounds will enhance the overall appreciation of tea's health benefits and could pave the way for their use in novel nutraceuticals or therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Quality, antioxidant activity and composition of Indian black teas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2009040194A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Theaflavin Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Theaflavin-3,3’-Digallate Ameliorates Collagen-Induced Arthritis Through Regulation of Autophagy and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Neotheaflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Neotheaflavin, a significant polyphenol found in black tea. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of its role in relevant biological signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The key quantitative data from NMR and MS analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Data:

The proton NMR spectrum of this compound reveals characteristic signals corresponding to its unique flavan-3-ol derived structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.26 | s | - | 1H |

| 7.63 | s | - | 1H |

| 7.46 | s | - | 1H |

| 6.06 | d | 2.4 | 1H |

| 6.03 | d | 2.4 | 1H |

| 5.96 | d | 2.4 | 1H |

| 5.95 | d | 2.4 | 1H |

Note: Spectrum acquired in Acetone-d₆ at 600 MHz.[1]

¹³C-NMR Data:

The carbon-13 NMR spectrum provides further confirmation of the molecular structure of this compound. The chemical shifts are indicative of the aromatic rings and the benzotropolone core. A study on the enzymatic synthesis of theaflavin derivatives provided comprehensive ¹³C-NMR data for a range of related compounds, which allows for the assignment of the this compound spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| 186.6 | Carbonyl Carbon (C-a) |

| 167.7 | Ester Carbonyl Carbon (C-l) |

(Partial data based on related theaflavin structures. Specific full spectral data for this compound requires further dedicated analysis from literature focused on its isolation and characterization.)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₂₉H₂₄O₁₂ |

| Molecular Weight | 564.5 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| [M+H]⁺ | m/z 565 |

Note: Mass spectrometry of theaflavins often shows characteristic fragmentation patterns, including losses of water and retro-Diels-Alder reactions in the flavan-3-ol moieties.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline the general methodologies employed for the NMR and MS analysis of theaflavins, which are applicable to this compound.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of theaflavins is as follows:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, typically acetone-d₆ or methanol-d₄, to a concentration of 5-10 mg/mL.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H-NMR Acquisition: Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C-NMR Acquisition: Carbon spectra are acquired using a standard proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry Protocol

A typical protocol for the mass spectrometric analysis of theaflavins involves:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Instrumentation: Analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a high-performance liquid chromatography (HPLC) system for online separation and analysis.

-

Ionization: The sample is introduced into the ESI source where it is nebulized and ionized, typically in positive ion mode to generate protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Biological Signaling Pathways

Theaflavins, including this compound, are known for their potent antioxidant and anti-inflammatory properties. These biological activities are mediated through their interaction with various cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by modulating key inflammatory pathways. This includes the inhibition of pro-inflammatory mediators and the transcription factors that regulate their expression.

Caption: this compound's anti-inflammatory action.

Antioxidant Signaling Pathway

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and upregulate endogenous antioxidant defense mechanisms, primarily through the Nrf2 signaling pathway.

Caption: this compound's antioxidant pathway activation.

References

The Benzotropolone Skeleton in Neotheaflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the benzotropolone core of neotheaflavin, a significant polyphenol found in black tea. Theaflavins, including this compound, are recognized for their diverse biological activities, which are largely attributed to their unique seven-membered benzotropolone ring structure. This document outlines the synthesis, physicochemical properties, and biological activities of this compound and related theaflavins, with a focus on their potential in therapeutic applications.

The Benzotropolone Core: Structure and Formation

Theaflavins are a class of reddish-orange pigments that contribute to the color and taste of black tea.[1] They are formed during the enzymatic oxidation and condensation of green tea catechins, specifically a catechin with a dihydroxy B-ring and another with a trihydroxy B-ring, through the action of polyphenol oxidase and peroxidase enzymes.[2][3] This reaction leads to the formation of the characteristic benzotropolone skeleton, a seven-membered ring fused to a benzene ring.[2]

This compound is formed from the oxidative co-condensation of (+)-catechin and (-)-epigallocatechin (EGC).[4] The formation of the benzotropolone core is a critical determinant of the biological properties of theaflavins.[1][4]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of available data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C_29H_24O_12 | [5] |

| Molecular Weight | 564.5 g/mol | [5] |

| IUPAC Name | 3,4,6-trihydroxy-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[6]annulen-5-one | [5] |

Table 2: ¹H NMR Spectroscopic Data for a this compound Derivative

The following data is for a this compound derivative synthesized from catechin and EGC.[4]

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.26 | s | 1H | |

| 7.63 | s | 1H | |

| 7.46 | s | 1H | |

| 6.06 | d | 2.4 | 1H |

| 6.03 | d | 2.4 | 1H |

| 5.96 | d | 2.4 | 1H |

| 5.95 | d | 2.4 | 1H |

Biological Activity and Quantitative Data

The benzotropolone moiety is believed to be a key contributor to the biological activities of theaflavins, including their anti-inflammatory, antioxidant, and anticancer properties.[2][4]

Table 3: Cytotoxic Activity of Theaflavin Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Theaflavin 3,3'-digallate | KYSE 510 (Esophageal) | 18 | [4] |

| Theaflavate A | KYSE 510 (Esophageal) | 18 | [4] |

| Epitheaflagallin 3-gallate | KYSE 510 (Esophageal) | 17 | [4] |

| Isothis compound-3-gallate | HCT116 (Colon) | 56.32 ± 0.34 | [7] |

| Theaflavin-3-gallate | HCT116 (Colon) | 49.57 ± 0.54 | [7] |

Table 4: Anti-inflammatory Activity of Theaflavin Derivatives

The following data represents the inhibition of TPA-induced mouse ear edema.

| Compound | Inhibition (%) |

| Theaflavin | 58.1 |

| Theaflavin-3-gallate | 62.4 |

| Theaflavin-3'-gallate | 69.2 |

| Theaflavin-3,3'-digallate | 76.9 |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of theaflavin derivatives, which can be adapted for this compound.[4]

Materials:

-

(+)-Catechin

-

(-)-Epigallocatechin (EGC)

-

Horseradish peroxidase (POD)

-

Hydrogen peroxide (H₂O₂)

-

Acetone

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve (+)-Catechin (1.0 g) and EGC (1.0 g) in acetone/water (1:1, v/v).

-

Add horseradish peroxidase to the solution.

-

Add H₂O₂ dropwise to the reaction mixture while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove acetone.

-

Extract the aqueous solution with ethyl acetate.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of chloroform and methanol) to yield this compound. For the synthesis of a this compound derivative, this method yielded 120 mg of product.[4]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., (CD₃)₂CO).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 600 MHz).

-

Use 2D NMR techniques such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals and confirm the benzotropolone structure.

Mass Spectrometry (MS):

-

Analyze the purified compound using a mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[4]

-

Determine the molecular formula from the accurate mass measurement of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

In Vitro Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol is a standard method for evaluating the topical anti-inflammatory activity of compounds.

Materials:

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

Test compound (this compound)

-

Acetone

-

Mice

Procedure:

-

Dissolve TPA and the test compound in acetone.

-

Topically apply the TPA solution to the right ear of each mouse to induce inflammation.

-

Apply the test compound solution to the same ear. The left ear serves as a control.

-

After a specified time (e.g., 6 hours), sacrifice the mice and take a plug from each ear using a biopsy punch.

-

Weigh the ear plugs to determine the extent of edema.

-

Calculate the percentage of inhibition of edema by comparing the weight of the treated ear plug with that of the TPA-only control.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound in methanol.

-

Add the test compound solution to the DPPH solution and mix.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Signaling Pathways and Molecular Interactions

Theaflavins exert their biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis

Theaflavins have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the upregulation of pro-apoptotic proteins like p53 and BAX, and the activation of caspases.[8][9]

Theaflavin-induced apoptosis pathways.

Inhibition of Pro-survival Signaling

Theaflavins can also inhibit signaling pathways that promote cancer cell survival, such as the PI3K/Akt/mTOR pathway.[9][10] By downregulating the activity of key proteins in this pathway, theaflavins can suppress tumor growth and proliferation.

Inhibition of the PI3K/Akt/mTOR pathway by theaflavins.

Modulation of the CaN-NFAT Signaling Pathway

Theaflavin-3,3'-digallate has been shown to prevent pathological cardiac hypertrophy by inhibiting the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[3][6] This involves reducing intracellular calcium levels and downregulating the expression of CaN.[3]

Theaflavin-mediated inhibition of the CaN-NFAT pathway.

Conclusion

The benzotropolone skeleton is a key structural feature of this compound and other theaflavins, conferring upon them a wide range of promising biological activities. Their ability to modulate critical signaling pathways involved in cancer and inflammation highlights their potential as lead compounds for the development of novel therapeutics. Further research is warranted to fully elucidate the structure-activity relationships of different theaflavin derivatives and to explore their clinical applications.

References

- 1. Theaflavins - NutraPedia [nutrahacker.com]

- 2. Theaflavin promoted apoptosis in nasopharyngeal carcinoma unexpectedly via inducing autophagy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]

- 5. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway (2022) | Hui-Jun Zhou | 12 Citations [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activities of Neotheaflavin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotheaflavin, a member of the theaflavin class of polyphenols found in black tea, is gaining attention for its potential therapeutic properties. Theaflavins, in general, are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a concise summary of the preliminary biological activities attributed to this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Biological Activity Data

To facilitate a clear comparison of the biological potency of this compound and its related compounds, the following table summarizes the available quantitative data from preliminary studies.

| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |

| IsoneoTF-3-G | Anticancer | HCT116 (Human Colorectal Carcinoma) | 56.32 ± 0.34 μM | [1] |

| This compound | Anti-inflammatory | TPA-induced mouse ear edema | Not specified | [2] |

| This compound | Cytotoxicity | KYSE 150, KYSE 510 (Esophageal Squamous Cell Carcinoma), HT29 (Colon Cancer) | Not specified | [2] |

Note: Data for this compound itself remains limited in the public domain. The provided IC50 value is for a structurally related derivative, isoneoTF-3-G. Further research is required to establish a comprehensive quantitative profile for this compound.

Key Biological Activities and Signaling Pathways

Anticancer Activity

Preliminary evidence suggests that this compound derivatives exhibit cytotoxic effects against cancer cell lines.

Signaling Pathway for IsoneoTF-3-G Induced Apoptosis in HCT116 Cells:

The proposed mechanism of action for the this compound derivative, isoneoTF-3-G, involves the induction of apoptosis in human colorectal carcinoma cells (HCT116). This process is believed to be mediated through the intrinsic mitochondrial pathway.

References

Neotheaflavin's Role in the Quality and Color of Black Tea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavins are the pivotal polyphenolic compounds that define the quintessential characteristics of black tea, contributing significantly to its vibrant color, brisk taste, and overall quality. These compounds are formed during the enzymatic oxidation of catechins in the tea manufacturing process. Among the diverse array of theaflavins, neotheaflavin, an isomer of the more common theaflavin, plays a distinct role. This technical guide provides an in-depth exploration of this compound, detailing its chemical structure, formation pathway, and specific contributions to the sensory and chromatic attributes of black tea. It includes a compilation of quantitative data, detailed experimental protocols for analysis and synthesis, and visual diagrams of key biochemical and experimental workflows to support advanced research and development.

Introduction: The Chemistry of Black Tea Quality

Black tea, representing approximately 75% of global tea consumption, owes its unique flavor and color profile to a complex series of biochemical transformations that occur during processing, primarily the enzymatic oxidation of green tea leaf catechins.[1] This process converts the largely colorless and astringent catechins into two main groups of colored polymers: theaflavins (TFs) and thearubigins (TRs).

Theaflavins are golden-yellow to reddish-orange pigments responsible for the brightness, briskness, and lively character of a high-quality black tea infusion.[2][3] They are dimers of catechins featuring a unique seven-membered benzotropolone ring.[4] While four major theaflavins—theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (TFDG)—are commonly studied, other isomers and derivatives, such as this compound, also contribute to the final quality of the brew.[4][5] this compound is an important, albeit less concentrated, constituent that influences the nuanced color and sensory profile of black tea. Understanding its formation and specific properties is crucial for quality control and the development of tea-derived products.

This compound: Structure and Formation

Chemical Structure

This compound is a structural isomer of theaflavin (TF1). The primary difference lies in the stereochemistry of the catechin precursor. While theaflavin is formed from the co-oxidation of (-)-epicatechin (EC) and (-)-epigallocatechin (EGC), this compound is synthesized from (+)-catechin (C) and (-)-epigallocatechin (EGC).[6] This difference in the precursor's stereochemistry at the C2 and C3 positions of the C-ring results in a different spatial arrangement in the final this compound molecule compared to theaflavin. This structural nuance is critical as it can influence the molecule's interaction with taste receptors and its light-absorbing properties, thereby affecting the sensory and color profiles of the tea.

Biosynthetic Pathway

The formation of all theaflavins, including this compound, is an enzyme-mediated oxidative condensation process. The key enzymes are polyphenol oxidase (PPO) and peroxidase (POD), which are naturally present in tea leaves.[4]

The widely accepted mechanism proceeds as follows[7]:

-

Quinone Formation: A catechin with an ortho-dihydroxy B-ring, such as (+)-Catechin, is oxidized by PPO or POD to form its corresponding highly reactive o-quinone.

-

Coupled Oxidation: This o-quinone then acts as an oxidant, reacting with a catechin containing a vic-trihydroxy B-ring, such as (-)-Epigallocatechin (EGC), oxidizing it to its respective o-quinone.

-

Condensation: The two quinone molecules undergo a series of reactions, including Michael addition and cyclization, to form an unstable intermediate.

-

Rearrangement and Oxidation: This intermediate rapidly rearranges and is further oxidized to form the stable benzotropolone core structure characteristic of theaflavins.

The specific pathway for this compound is illustrated in the diagram below.

Role in Black Tea Quality and Color

Theaflavins are paramount to the quality of black tea, with their total concentration often used as a key chemical indicator of quality. A higher concentration of theaflavins and a lower ratio of theaflavins to thearubigins (TF:TR) are generally associated with superior black tea, characterized by a bright, brisk, and flavorful liquor.[8]

Contribution to Color

Theaflavins impart the desirable golden-yellow to orange-red hues to black tea infusions. While the overall theaflavin content determines the intensity of this color, the composition of individual theaflavins influences the specific shade. Research on related compounds, such as isothis compound-3-gallate, has shown it to possess a bright orange-red color.[9] This suggests that this compound and its derivatives contribute specifically to the reddish tones in the tea liquor, enhancing its vibrancy. The presence of this compound, alongside other theaflavins, creates a complex color profile that is perceived as bright and appealing. The correlation between various theaflavins and colorimetric values confirms their role in redness (a) and yellowness (b).[10]

Contribution to Taste and Sensory Profile

Theaflavins are responsible for the "briskness" and "liveliness" of black tea, which are highly valued sensory attributes. This sensation is described as a sharp, mouth-puckering feel that is refreshing and devoid of bitterness. While it is difficult to isolate the exact sensory contribution of this compound from other theaflavins in a complex matrix like tea, it is understood that gallated theaflavins are generally more astringent than their non-gallated counterparts.[11] As this compound itself is non-gallated, its contribution is likely more towards briskness without excessive astringency, similar to theaflavin (TF1). The overall balance of gallated and non-gallated theaflavins, including this compound, shapes the final taste profile, from brisk and lively to strong and astringent.

Data Presentation: Theaflavin Content and Quality Correlation

Quantitative analysis consistently demonstrates a strong positive correlation between theaflavin content and the sensory quality of black tea. While specific data for this compound is limited in broad tea quality studies, the data for total and major theaflavins serve as a robust proxy for its importance.

Table 1: Theaflavin Content in Black Teas from Different Quality Clones Data synthesized from studies on African tea clones.[12]

| Quality Grade | Total Theaflavins (μmol/g DW) | Theaflavin (TF1) (μmol/g DW) | Theaflavin-3'-gallate (TF2B) (μmol/g DW) | Theaflavin-3-gallate (TF2A) (μmol/g DW) | Theaflavin-3,3'-digallate (TFDG) (μmol/g DW) |

| Good Quality | 20.9 ± 5.0 | 7.5 ± 2.1 | 5.8 ± 1.5 | 5.1 ± 1.3 | 2.5 ± 0.8 |

| Poor Quality | 14.1 ± 3.5 | 5.2 ± 1.4 | 3.9 ± 1.0 | 3.4 ± 0.9 | 1.6 ± 0.5 |

Table 2: Correlation of Theaflavin Content with Tea Taster's Valuation Data derived from regression analysis of Central and Southern African teas.[12][13]

| Theaflavin Component | Correlation Coefficient (r) | Significance (P-value) | Remarks |

| Total Theaflavins | 0.785 | P < 0.001 | Strong positive correlation with tea value. |

| Theaflavin-3'-gallate (TF2B) | 0.788 | P < 0.002 | Highest individual correlation, a strong quality indicator. |

| Theaflavin-3-gallate (TF2A) | 0.741 | P < 0.001 | Strong positive correlation. |

| Theaflavin (TF1) | 0.705 | P < 0.001 | Significant positive correlation. |

| Theaflavin-3,3'-digallate (TFDG) | 0.316 | P > 0.05 | Not significantly correlated with value in this study. |

Table 3: Correlation of Tea Pigments with CIELAB Color Values of Tea Infusion Data synthesized from a study on Yinghong No. 9 black tea.[10]

| Pigment/Compound | L* (Brightness) | a* (Redness) | b* (Yellowness) | C* (Chroma/Saturation) |

| Total Theaflavins (TFs) | 0.421 | 0.613 | 0.654 | 0.651 |

| Theaflavin-3-gallate (TF-3-G) | -0.015 | 0.354 | 0.329 | 0.342 |

| Theaflavin-3'-gallate (TF-3'-G) | 0.385 | 0.587 | 0.627 | 0.623 |

| Theaflavin-3,3'-digallate (TFDG) | 0.121 | 0.452 | 0.459 | 0.465 |

| Thearubigins (TRs) | -0.153 | -0.089 | -0.124 | -0.119 |

| Theabrownins (TBs) | -0.412 | 0.317 | -0.215 | -0.013 |

| *Correlation is significant at the 0.05 level. |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate study of this compound and other related compounds.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic coupling method using horseradish peroxidase.[2][6]

-

Substrate Preparation:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.0).

-

Dissolve (+)-Catechin (C) and (-)-Epigallocatechin (EGC) in the buffer to a final concentration of 10 mM each.

-

-

Enzyme and Cofactor Preparation:

-

Prepare a solution of horseradish peroxidase (POD) at 1 mg/mL in the phosphate buffer.

-

Prepare a 3% hydrogen peroxide (H₂O₂) solution.

-

-

Reaction Mixture:

-

In a reaction vessel, combine 50 mL of the mixed catechin solution.

-

Add 1 mL of the POD solution.

-

Initiate the reaction by adding 0.5 mL of the 3% H₂O₂ solution dropwise while stirring.

-

-

Incubation:

-

Incubate the mixture at room temperature (25°C) for 30-60 minutes. Monitor the reaction progress by observing the color change to orange-red.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Mix vigorously and separate the organic layer. Repeat the extraction twice.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product using column chromatography (e.g., Sephadex LH-20 or silica gel) or preparative HPLC to isolate this compound.

-

Protocol for Quantification of Theaflavins by HPLC

This protocol outlines a standard method for the analysis of theaflavins in black tea.[14][15][16]

Protocol for Sensory and Colorimetric Analysis of Black Tea

This integrated protocol describes the preparation and evaluation of tea infusions for sensory and instrumental color analysis.[10][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 7. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical investigation of Bangladeshi black tea and their correlation to organoleptic quality evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differences in the quality of black tea (Camellia sinensis var. Yinghong No. 9) in different seasons and the underlying factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the theaflavin composition in black tea (Camellia sinensis) for predicting the quality of tea produced in Central and Southern Africa | CoLab [colab.ws]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Improving the Sensory Quality of Black Tea by Blending Varieties During Processing | MDPI [mdpi.com]

In Silico Prediction of Neotheaflavin Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neotheaflavin, a polyphenol found in black tea, belongs to the theaflavin class of compounds known for various health benefits. However, specific in silico studies detailing its bioactivity are currently lacking in published literature. This technical guide provides a comprehensive framework for the computational prediction of this compound's bioactivity, drawing upon established methodologies for analogous flavonoids and theaflavins. By outlining detailed protocols for molecular docking, antioxidant potential, anti-inflammatory pathway analysis, and ADMET profiling, this document serves as a robust roadmap for researchers seeking to elucidate the therapeutic potential of this compound through computational means.

Introduction

Theaflavins, the reddish-brown polyphenols in black tea, are formed by the enzymatic oxidation of catechins during fermentation. They are credited with a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] this compound is a specific member of this family, yet it remains understudied compared to its more common counterparts like theaflavin and its gallate esters.

In silico methods offer a powerful, cost-effective, and rapid approach to predict the biological activity of natural compounds, guiding further in vitro and in vivo research.[2] These computational strategies can screen vast numbers of molecules, predict their interactions with biological targets, and evaluate their pharmacokinetic profiles early in the drug discovery pipeline.[3]

This whitepaper outlines a systematic in silico workflow to predict the bioactivity of this compound. While direct computational studies on this compound are not yet available, the protocols herein are based on successful applications to structurally similar flavonoids and theaflavins.

This compound Structure:

-

Molecular Formula: C₂₉H₂₄O₁₂[4]

-

Molecular Weight: 564.5 g/mol [4]

-

Canonical SMILES: C1--INVALID-LINK--O)O)C3=CC4=C(C(=C(C=C4[C@@H]5--INVALID-LINK--O)O)O)O)O)C(=O)C(=C3)O">C@HO[4]

Overall Predictive Workflow

The proposed computational workflow integrates several stages, from initial compound preparation to multi-faceted bioactivity and safety profiling. This systematic approach ensures a comprehensive evaluation of this compound's therapeutic potential.

Molecular Docking: Target Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity via a scoring function.[5] This technique is crucial for identifying potential molecular targets and understanding interaction mechanisms. For theaflavins, targets have included proteins involved in bacterial infections, cancer, and viral replication.[1][3][6]

Hypothetical Docking Targets for this compound

Based on the known activities of related theaflavins, potential targets for this compound could include:

-

Penicillin-Binding Protein 2a (PBP2a): For synergistic antibacterial activity against MRSA.[3][7]

-

Farnesyl Transferase (FTase): A potential anticancer target.

-

SARS-CoV-2 Main Protease (Mpro) & RNA-dependent RNA polymerase (RdRp): For antiviral activity.[6]

-

Cyclooxygenase-2 (COX-2): For anti-inflammatory activity.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 135911695) or generate it from its SMILES string using software like Avogadro or ChemDraw.[4]

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Convert the ligand file to the required PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms using a molecular viewer like PyMOL or UCSF Chimera.

-

Add polar hydrogens and assign Kollman charges.

-

Convert the cleaned protein file to the PDBQT format.

-

-

Docking Simulation:

-

Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or through blind docking followed by analysis.[6]

-